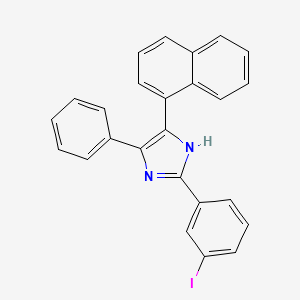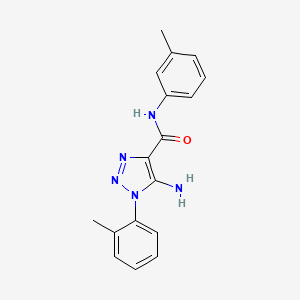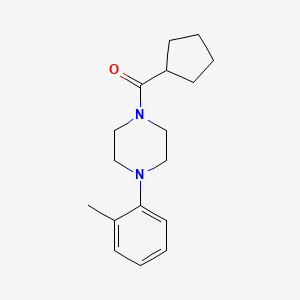![molecular formula C23H24O5 B4990706 1-methoxy-3-{2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4990706.png)
1-methoxy-3-{2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-3-{2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy}benzene is a chemical compound with the molecular formula C26H28O5. It is commonly known as "PPT" and is used in scientific research for its unique properties. In
Mécanisme D'action
PPT acts as a selective estrogen receptor modulator (SERM) by binding to estrogen receptors in target tissues. It has been shown to have a high affinity for estrogen receptor alpha (ERα) and a low affinity for estrogen receptor beta (ERβ). PPT acts as an antagonist of ERα in breast cancer cells, blocking the effects of estrogen on cell growth and proliferation. In neurodegenerative diseases, PPT has been shown to have neuroprotective effects by increasing the expression of neurotrophic factors and reducing oxidative stress.
Biochemical and Physiological Effects:
PPT has a variety of biochemical and physiological effects depending on the target tissue. In breast cancer cells, PPT acts as an antiestrogen by blocking the effects of estrogen on cell growth and proliferation. In neurodegenerative diseases, PPT has been shown to have neuroprotective effects by increasing the expression of neurotrophic factors and reducing oxidative stress. Additionally, PPT has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
PPT has several advantages for use in lab experiments. It is a potent and selective estrogen receptor modulator (SERM) that has been shown to have antiestrogenic effects in breast cancer cells. It is also a neuroprotective agent that may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, PPT also has limitations for use in lab experiments. It is a complex compound that requires careful attention to detail and a thorough understanding of organic chemistry for synthesis. Additionally, PPT has a short half-life, which may limit its usefulness in some experiments.
Orientations Futures
There are several future directions for research on PPT. One area of research is the development of new synthetic methods for PPT that are more efficient and cost-effective. Another area of research is the investigation of the neuroprotective effects of PPT in animal models of neurodegenerative diseases. Additionally, further research is needed to determine the potential use of PPT in the treatment of inflammatory diseases such as rheumatoid arthritis.
Conclusion:
In conclusion, 1-Methoxy-3-{2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy}benzene, commonly known as PPT, is a chemical compound with unique properties that make it useful in scientific research. It is a potent and selective estrogen receptor modulator (SERM) that has been shown to have antiestrogenic effects in breast cancer cells. It is also a neuroprotective agent that may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to explore the potential uses of PPT in the treatment of other diseases and to develop more efficient synthetic methods for PPT.
Méthodes De Synthèse
The synthesis of PPT involves several steps, including the reaction of 3-phenoxyphenol with 2-bromoethyl ether, followed by the reaction of the resulting compound with 2-(2-bromoethoxy)ethanol. The final step involves the reaction of the intermediate product with 1-methoxy-3-bromobenzene. The synthesis of PPT is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
Applications De Recherche Scientifique
PPT is widely used in scientific research due to its unique properties. It is a potent and selective estrogen receptor modulator (SERM) that has been shown to have antiestrogenic effects in breast cancer cells. PPT has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, PPT has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-methoxy-3-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-24-20-9-5-10-21(17-20)26-15-13-25-14-16-27-22-11-6-12-23(18-22)28-19-7-3-2-4-8-19/h2-12,17-18H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYUCQIIAHOUPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCCOC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-3-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-{[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4990627.png)
![ethyl {5-[(5-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4990632.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4990647.png)
![1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4990648.png)
![4-{[(5-chloro-2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4990652.png)
![N-[1-(4-ethylphenyl)ethyl]-2-phenylacetamide](/img/structure/B4990661.png)

![N-(tert-butyl)-3-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanamine dihydrochloride](/img/structure/B4990670.png)
![1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene](/img/structure/B4990677.png)
![3-(4-chlorophenyl)-5-(cyclobutylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4990692.png)
![2,2'-[(5-butyl-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B4990699.png)

![1,3-dimethyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990702.png)